

Technical Support Center: Right-On RNA Quantification Kit

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Compound of Interest

Compound Name: *Right-On*

Cat. No.: *B1168096*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for unexpected results obtained using the "**Right-On**" RNA Quantification Kit in qPCR experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no amplification or a very high Ct value for my target gene?

A1: This issue can arise from several factors:

- **RNA Degradation:** Ensure that your RNA samples have been properly handled and stored to prevent degradation. We recommend checking RNA integrity using a bioanalyzer or gel electrophoresis.
- **Inefficient Reverse Transcription:** The efficiency of the reverse transcription step is crucial. Verify that you have used the correct amount of RNA template and that the reverse transcriptase enzyme is active.
- **Incorrect Primer/Probe Design:** Poorly designed primers or probes can lead to inefficient or no amplification. Ensure your primers are specific to the target gene and have an appropriate melting temperature.
- **Presence of PCR Inhibitors:** Contaminants from the sample preparation steps can inhibit the PCR reaction. Consider re-purifying your RNA samples.

Q2: What causes a high level of background signal or non-specific amplification?

A2: Non-specific amplification can be identified by multiple peaks in the melt curve analysis.

- **Primer-Dimers:** This is a common cause of non-specific amplification. Try optimizing the primer concentration or increasing the annealing temperature.
- **Genomic DNA Contamination:** If your primers are not designed to span an exon-exon junction, any contaminating genomic DNA can be amplified. Treat your RNA samples with DNase I.
- **Suboptimal Annealing Temperature:** If the annealing temperature is too low, the primers can bind non-specifically to the template. We recommend running a temperature gradient PCR to determine the optimal annealing temperature.

Q3: Why is there high variability between my technical replicates?

A3: High variability can be due to:

- **Pipetting Errors:** Small inaccuracies in pipetting can lead to significant variations in qPCR results. Ensure your pipettes are calibrated and use proper pipetting techniques.
- **Poorly Mixed Reagents:** Vortex and centrifuge all reagents before use to ensure they are well-mixed.
- **Bubbles in Wells:** Bubbles in the reaction wells can interfere with the fluorescence reading. Centrifuge the PCR plate before running the experiment.

Troubleshooting Guides

Possible Cause	Recommended Solution
Degraded RNA	Check RNA integrity (e.g., on a gel or with a bioanalyzer). Use fresh samples if necessary.
PCR Inhibitors Present	Re-purify RNA samples. Dilute the template RNA to reduce inhibitor concentration.
Incorrect Assay Setup	Verify all components were added in the correct order and volume. Use a checklist.
Faulty Instrument	Ensure the qPCR machine is functioning correctly and has been recently calibrated.

Possible Cause	Recommended Solution
Primer-Dimer Formation	Optimize primer concentration. Increase annealing temperature by 2-5°C.
Genomic DNA Contamination	Treat RNA samples with DNase I prior to reverse transcription.
Suboptimal Annealing Temp.	Perform a temperature gradient PCR to find the optimal annealing temperature.

Experimental Protocols

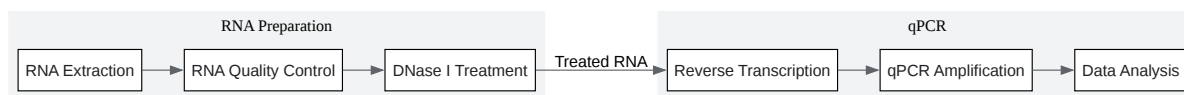
Protocol 1: RNA Quality Assessment

- Prepare a 1% agarose gel with an appropriate nucleic acid stain.
- Load 1-2 µg of your RNA sample into a well.
- Run the gel at 100V for 30 minutes.
- Visualize the gel under UV light. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S). Degraded RNA will appear as a smear.

Protocol 2: DNase I Treatment of RNA Samples

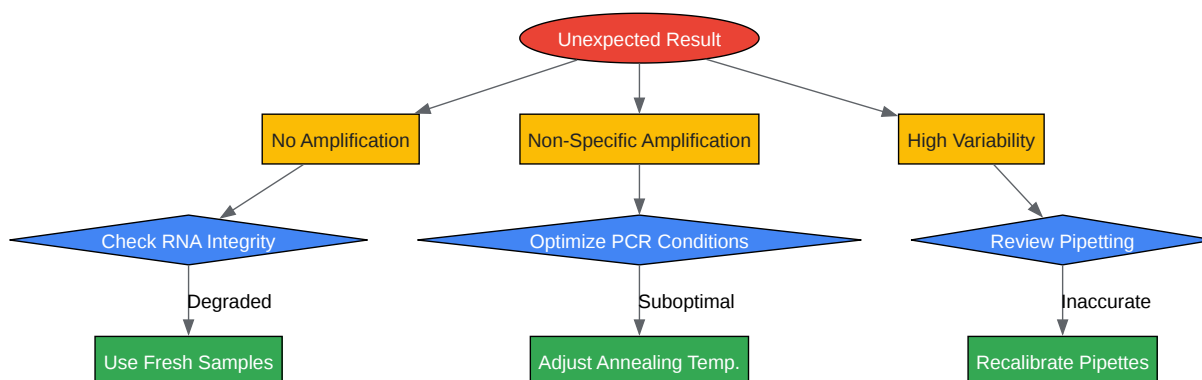
- To 1 μg of RNA in a final volume of 8 μL , add 1 μL of 10X DNase I reaction buffer and 1 μL of DNase I enzyme.
- Incubate at 37°C for 30 minutes.
- Inactivate the DNase I by adding 1 μL of 50 mM EDTA and incubating at 75°C for 10 minutes.
- The RNA is now ready for use in the reverse transcription reaction.

Visualizations



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Caption: A typical experimental workflow for qPCR using the **Right-On** kit.



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Caption: A logical flow for troubleshooting common qPCR issues.

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